Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride
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Overview
Description
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is a chemical compound with a molecular formula of C11H14ClNO2 It is known for its unique structure, which includes an azetidine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride typically involves the reaction of 3-aminobenzoic acid with azetidine. The process includes esterification and subsequent formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, including crystallization and recrystallization, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring or benzoate ester is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoate esters.
Scientific Research Applications
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The azetidine ring and benzoate ester moieties play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
- Methyl-3-aminobenzoate
- Methyl-m-aminobenzoate
Uniqueness
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azetidine ring, which is known to enhance the biological properties of various compounds. The molecular formula and structural characteristics are crucial for understanding its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine moiety may contribute to increased binding affinity and specificity, potentially leading to significant pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds containing azetidine rings can exhibit significant antimicrobial properties. For example, azetidine derivatives have been reported to demonstrate activity against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects may be linked to its ability to modulate cytokine production or inhibit inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
Anticancer Properties
Recent studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of cell signaling pathways associated with cell survival and proliferation.
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a study assessing the efficacy of azetidine derivatives against multidrug-resistant bacterial strains, this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induced apoptosis through caspase activation, suggesting a potential role in cancer therapy.
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-ylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-11(14)8-3-2-4-9(5-8)13-10-6-12-7-10;/h2-5,10,12-13H,6-7H2,1H3;1H |
InChI Key |
HQDYTLOWLYTCPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2CNC2.Cl |
Origin of Product |
United States |
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